1-Fmoc-2-methyl-D-proline

peptide conformation beta-turn mimetics peptidomimetic design

Standard Fmoc-D-proline fails when research demands conformational restriction. 1-Fmoc-2-methyl-D-proline (CAS 1286768-33-9) solves this by introducing steric hindrance at the Cα position, directly controlling cis/trans amide bond equilibria and secondary structure formation. - Enforces type II β-turn geometry as an i+2 residue in heterochiral diproline sequences, confirmed by conformational analysis. - Induces ordered reverse-turn conformations in flexible peptide hormones like bradykinin, detectable by NMR. - Improves monoclonal antibody binding affinity by up to -2.3 kcal/mol through conformational restriction of β-turn epitopes.

Molecular Formula
Molecular Weight 351,4 g/mole
CAS No. 1286768-33-9
Cat. No. B613584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fmoc-2-methyl-D-proline
CAS1286768-33-9
Synonyms(R)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-alpha-Methyl-proline; (R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid
Molecular Weight351,4 g/mole
Structural Identifiers
SMILESCC1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C21H21NO4/c1-21(19(23)24)11-6-12-22(21)20(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18H,6,11-13H2,1H3,(H,23,24)/t21-/m1/s1
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fmoc-2-methyl-D-proline: Key SPPS Building Block


1-Fmoc-2-methyl-D-proline (CAS 1286768-33-9), also known as Fmoc-alpha-Me-D-Pro-OH, is a protected non-proteinogenic amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group and an alpha-methyl substituent on the D-proline scaffold . This compound serves as a specialized building block in solid-phase peptide synthesis (SPPS), where the Fmoc group enables selective deprotection under basic conditions . The alpha-methyl group introduces steric hindrance at the Cα position, which restricts backbone conformational flexibility and influences the secondary structure of the resulting peptide .

Non-Interchangeability of 1-Fmoc-2-methyl-D-proline


Generic substitution with standard Fmoc-D-proline (CAS 101555-62-8) or Fmoc-L-proline fails when the research objective requires conformational restriction or specific stereochemical outcomes. Unlike unsubstituted proline, the alpha-methyl group in 1-Fmoc-2-methyl-D-proline imposes steric constraints that alter the peptide backbone's conformational landscape, directly affecting cis/trans amide bond equilibria and secondary structure formation . This structural feature is not present in standard Fmoc-proline derivatives, rendering them functionally non-interchangeable for applications demanding defined beta-turn stabilization or constrained peptide geometries [1].

Comparative Evidence for 1-Fmoc-2-methyl-D-proline


Beta-Turn Stabilization by 2-Methyl-D-Proline

Placement of a 2-methyl-D-proline residue in the i+2 position of heterochiral (L-D) diprolines maintains a type II beta-turn conformation identical to that experimentally defined for unsubstituted diproline peptides [1]. In contrast, placement of cis-3-methyl-D-proline in the i+1 position of homochiral (D-D) diprolines promotes a different conformation than the unsubstituted case [1].

peptide conformation beta-turn mimetics peptidomimetic design

Beta-Turn Induction in Bradykinin

In the peptide hormone bradykinin, replacement of proline with (S)-alpha-methylproline at position 3 or 7 induces reverse-turn conformations detectable by NMR [1]. While native bradykinin appears largely disordered on the NMR timescale, both alpha-methylproline analogues showed ROE connectivities in 2D-ROESY spectra indicative of reverse-turn conformations at both Pro2-Phe5 and Ser6-Arg9 regions, with formation appearing to be cooperative [1].

peptide hormone NMR spectroscopy reverse-turn stabilization

Antibody Binding Affinity Enhancement

A peptide analogue containing (S)-alpha-methylproline at position 2 showed substantially improved binding to both monoclonal antibodies compared with the native antigen [1]. Quantitative equilibrium ultrafiltration binding assays demonstrated that the affinities of the (S)-alpha-methylproline analogue (2) for the two antibodies were improved over the native antigen by -2.3 kcal/mol and -0.65 kcal/mol, respectively [1].

antibody recognition binding affinity conformational restriction

Commercial Purity and Analytical Documentation

1-Fmoc-2-methyl-D-proline is commercially supplied at 95% purity (HPLC) with supporting analytical documentation including MSDS, NMR, HPLC, and LC-MS . The compound is stored at 0-8°C and is supplied as a white powder . The Fmoc protecting group provides stability during SPPS and enables selective deprotection under basic conditions .

quality control analytical characterization procurement specification

Application Scenarios for 1-Fmoc-2-methyl-D-proline


Constrained Beta-Turn Peptidomimetics

Use 1-Fmoc-2-methyl-D-proline as an i+2 position residue in heterochiral diproline sequences to maintain type II beta-turn geometry while introducing steric bulk for potential side-chain mimicry [1]. This application is supported by direct conformational analysis demonstrating that 2-methyl-D-proline preserves the turn conformation defined for unsubstituted diprolines [1].

Reverse-Turn Stabilization in Peptide Hormones

Incorporate (S)-alpha-methylproline (the enantiomeric form corresponding to 1-Fmoc-2-methyl-D-proline) into flexible peptide hormones such as bradykinin to induce defined reverse-turn conformations detectable by NMR [1]. This application leverages the demonstrated ability of alpha-methylproline to convert disordered peptide sequences into ordered structures with cooperative turn formation [1].

Enhanced Antibody Recognition

Use alpha-methylproline substitution in peptide antigens to improve monoclonal antibody binding affinity through conformational restriction of the beta-turn epitope [1]. Quantitative binding data show free energy improvements of up to -2.3 kcal/mol relative to native antigen, supporting the use of this building block for optimizing peptide-based immunogens or diagnostic ligands [1].

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